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Compound of Interest

Compound Name:
2-Chloro-1H-imidazole-5-

carbaldehyde

CAS No.: 1333235-40-7

Cat. No.: B1614362

Get Quote

An In-Depth Technical Guide for Drug Development
Professionals[1][2]
Executive Summary
Chlorinated imidazole derivatives represent a critical scaffold in medicinal chemistry, bridging

the gap between established antifungal therapies and emerging heterocyclic leads. While

classical azole antifungals utilize chlorine substitution on phenyl appendages to modulate

lipophilicity and metabolic stability, direct chlorination of the imidazole ring (C2, C4, or C5

positions) is a frontier area offering distinct physicochemical properties. This guide analyzes the

structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of both

classes, providing a roadmap for leveraging halogenation in rational drug design.

Structural Classification & Physicochemical Impact
To understand the biological potential, we must distinguish between the two primary classes of

chlorinated imidazoles.
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Class A: Ring-Chlorinated Imidazoles
Direct substitution of chlorine onto the imidazole ring (e.g., 4,5-dichloroimidazole)

fundamentally alters the heterocycle's electronics.

pKa Modulation: The electron-withdrawing nature of chlorine significantly lowers the pKa of

the imidazole nitrogen (typically ~7.0 for imidazole). For 4,5-dichloroimidazole, the pKa drops

to ~5.5, altering protonation states at physiological pH.

Lipophilicity: Direct chlorination increases logP, enhancing membrane permeability but

potentially reducing solubility.

Reactivity: The C-Cl bond on the imidazole ring is generally robust but can serve as a handle

for further functionalization via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura),

making these excellent intermediates.

Class B: Side-Chain Chlorinated Imidazoles (The Azoles)
This class includes blockbuster drugs (Miconazole, Econazole, Clotrimazole). Here, the

imidazole ring remains unsubstituted to preserve its affinity for the heme iron of CYP450

enzymes.

Role of Chlorine: Chlorine atoms are placed on N1-phenyl or alkyl side chains.

Metabolic Blockade: Chlorine at the para position of phenyl rings blocks metabolic

hydroxylation, extending half-life.

Hydrophobic Collapse: Multiple chlorine atoms (e.g., Miconazole) create a hydrophobic

"grease ball" effect, driving the compound into the active site of lanosterol 14α-demethylase.

Structure-Activity Relationships (SAR)
The biological activity of chlorinated imidazoles is strictly position-dependent. The following

diagram illustrates the SAR logic for optimizing biological potency.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imidazole Core

N1 Substitution
(Pharmacophore Anchor)

C2 Position
(Electronic Tuning)

C4/C5 Positions
(Lipophilicity & pKa)

Side-Chain Cl (Class B)
• Increases CYP51 Affinity
• Blocks Metabolism (p-Cl)

• Enhances Mitochondrial Toxicity

e.g., Miconazole

Ring Cl (Class A)
• Lowers pKa (Acidity)

• Enhances ACE Inhibition
• Antimicrobial (vs. G+ Bacteria)

e.g., 2-Cl-imidazole

e.g., 4,5-DCI

Click to download full resolution via product page

Figure 1: SAR decision tree for chlorinated imidazoles. Class B modifications drive antifungal

potency, while Class A modifications tune physicochemical parameters for novel targets like

ACE or bacterial cell walls.

Key Biological Activities & Mechanisms[4][5]
3.1 Antifungal Activity (Mechanism: CYP51 Inhibition)
Primary Targets:Candida albicans, Aspergillus spp., Cryptococcus neoformans. Mechanism:

The unhindered N3 nitrogen of the imidazole ring binds coordinately to the heme iron of

Lanosterol 14α-demethylase (CYP51).

The Chlorine Effect: In Miconazole and Econazole, chlorine substituents on the benzylic side

chain interact with the hydrophobic access channel of the enzyme. Studies indicate that

increasing chlorination (Clotrimazole < Econazole < Miconazole) correlates with increased

mitochondrial uncoupling and ATPase stimulation, a secondary mechanism of fungicidal

action.

3.2 Antibacterial Activity (Emerging Class A Targets)
Primary Targets:Staphylococcus aureus (Gram-positive), Bacillus subtilis. Mechanism: Unlike

azoles, ring-chlorinated derivatives (e.g., 4,5-dichloroimidazole) do not target CYP51 primarily.

Activity Profile: 4,5-dichloroimidazole (DCI) shows moderate activity against Gram-positive

bacteria. However, when complexed with transition metals (Co(II), Cu(II)), the antimicrobial
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potency increases significantly, likely due to enhanced membrane penetration and oxidative

stress generation.

ACE Inhibition: Novel N-substituted-2-butyl-4-chloro-imidazoles have demonstrated

Angiotensin-Converting Enzyme (ACE) inhibitory activity, positioning them as potential

antihypertensive agents.[1] The chlorine at C4 is crucial for fitting into the S1/S2 pockets of

the ACE active site.

3.3 Anticancer Potential
Targets: HCT116 (Colorectal), HeLa (Cervical). Mechanism:

Tubulin Polymerization: Some 2-chloroimidazole derivatives inhibit tubulin polymerization,

arresting cells in the G2/M phase.

Hypoxia-Selective Cytotoxicity: Nitro-substituted chloroimidazoles (e.g., 4-chloro-1-methyl-5-

nitroimidazole) act as hypoxia-activated prodrugs. The nitro group is reduced to a toxic

hydroxylamine radical specifically in hypoxic tumor tissue, causing DNA strand breaks.

Experimental Protocols
Protocol 4.1: Synthesis of 4,5-Dichloroimidazole (Class A)
Rationale: Direct chlorination of imidazole is difficult because the ring is electron-deficient.

Standard electrophilic substitution fails. This protocol uses oxidative chlorination.

Materials: Imidazole (1.0 eq), Sodium Hypochlorite (NaOCl, 12-14% solution), NaOH

(catalytic). Workflow:

Dissolution: Dissolve imidazole (6.8 g, 0.1 mol) in 50 mL of water.

Addition: Add NaOCl solution (excess, ~2.5 eq) dropwise over 30 minutes while maintaining

temperature at 25°C.

Reaction: Stir for 2 hours. The solution will initially darken, then a precipitate may form.

Workup: Acidify carefully with HCl to pH ~5 to precipitate the 4,5-dichloroimidazole.

Purification: Recrystallize from ethanol/water.
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Validation: 1H NMR should show a loss of C4/C5 protons; only the C2 proton (singlet, ~7.8

ppm) remains.

Protocol 4.2: CYP51 Inhibition Assay (Mechanism Validation)
Rationale: To confirm if a new chlorinated imidazole acts via the classical antifungal

mechanism.

Reagents: Recombinant Candida CYP51, Lanosterol (substrate), NADPH regenerating system.

Workflow:

Incubation: Mix 50 µL of CYP51 enzyme (100 nM) with test compound (0.1 - 50 µM) in

potassium phosphate buffer (pH 7.4). Incubate for 5 mins at 37°C.

Initiation: Add NADPH (1 mM) and Lanosterol (50 µM).

Reaction: Incubate for 20 minutes.

Termination: Stop reaction with acetonitrile/methanol.

Quantification: Analyze Lanosterol depletion and 14α-demethyl-lanosterol formation via LC-

MS/MS.

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanistic Pathway Visualization
The following diagram details the dual-mechanism often observed in highly chlorinated

imidazole derivatives (e.g., Miconazole), combining enzyme inhibition with direct membrane

toxicity.
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Figure 2: Dual mechanistic pathway of chlorinated imidazoles. While CYP51 inhibition is the

primary mode of action, the lipophilic nature of chlorinated derivatives facilitates secondary

mitochondrial toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/1420-3049/29/18/4387
https://chem.technion.ac.il/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7516321/
https://www.researchgate.net/publication/286452823
https://www.benchchem.com/product/b1614362?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12459522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12459522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12459522/
https://www.benchchem.com/product/b1614362/docs#potential-biological-activities-of-chlorinated-imidazole-compounds
https://www.benchchem.com/product/b1614362/docs#potential-biological-activities-of-chlorinated-imidazole-compounds
https://www.benchchem.com/product/b1614362/docs#potential-biological-activities-of-chlorinated-imidazole-compounds
https://www.benchchem.com/product/b1614362/docs#potential-biological-activities-of-chlorinated-imidazole-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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